4-(2-Bromophenyl)-1-methylpyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Bromophenyl)-1-methylpyrrolidine-3-carboxylic acid is an organic compound with a complex structure that includes a bromophenyl group, a methylpyrrolidine ring, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromophenyl)-1-methylpyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromophenyl)-1-methylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Products may include carboxylic acid derivatives like esters or amides.
Reduction: Products include the de-brominated phenyl derivatives.
Substitution: Products vary depending on the nucleophile used, resulting in various substituted phenyl derivatives.
Scientific Research Applications
4-(2-Bromophenyl)-1-methylpyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-(2-Bromophenyl)-1-methylpyrrolidine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl group can participate in halogen bonding, while the carboxylic acid group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid
- 4-(2-Fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid
- 4-(2-Iodophenyl)-1-methylpyrrolidine-3-carboxylic acid
Uniqueness
4-(2-Bromophenyl)-1-methylpyrrolidine-3-carboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s physical and chemical properties, such as solubility, boiling point, and reactivity in substitution reactions.
Properties
Molecular Formula |
C12H14BrNO2 |
---|---|
Molecular Weight |
284.15 g/mol |
IUPAC Name |
4-(2-bromophenyl)-1-methylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H14BrNO2/c1-14-6-9(10(7-14)12(15)16)8-4-2-3-5-11(8)13/h2-5,9-10H,6-7H2,1H3,(H,15,16) |
InChI Key |
DFDAGGLVEMDNLS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C(C1)C(=O)O)C2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.